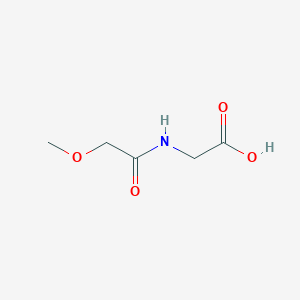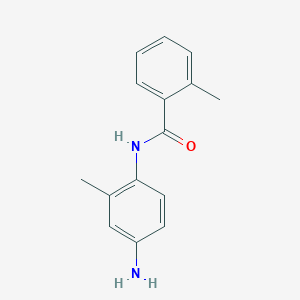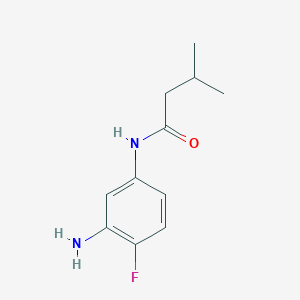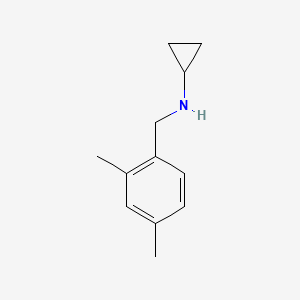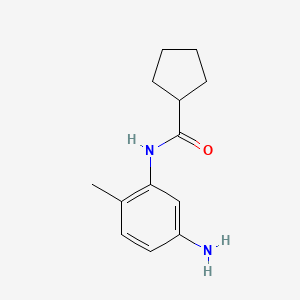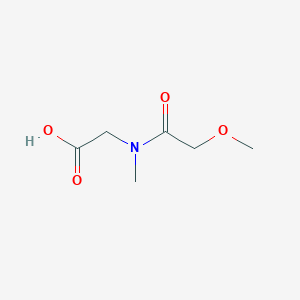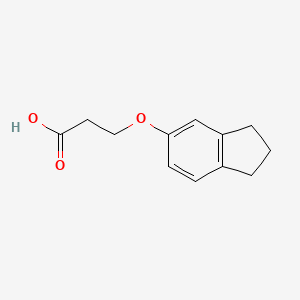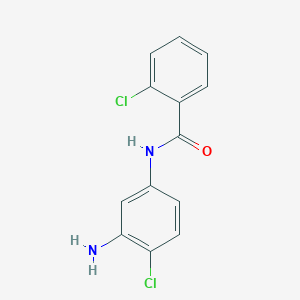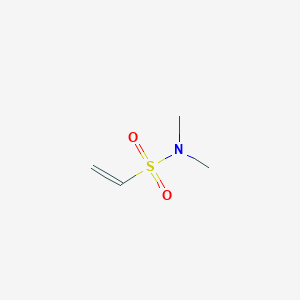
N,N-dimethylethenesulfonamide
描述
N,N-Dimethylethenesulfonamide is an organic compound with the molecular formula C4H9NO2S It is characterized by the presence of a sulfonamide group attached to an ethene backbone, with two methyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylethenesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethene sulfonyl chloride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as resin-based catalysts, can enhance the efficiency of the reaction and reduce production costs .
化学反应分析
Types of Reactions
N,N-Dimethylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N,N-Dimethylethenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
作用机制
The mechanism by which N,N-dimethylethenesulfonamide exerts its effects depends on its application. In the context of lithium-oxygen batteries, it acts as a stable electrolyte solvent that facilitates the charge-discharge reactions by forming highly degradable lithium peroxide (Li2O2), which reduces the charging voltage and suppresses electrolyte decomposition . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.
相似化合物的比较
Similar Compounds
N,N-Dimethylethanesulfonamide: Similar in structure but with an ethane backbone instead of ethene.
N,N-Dimethylmethanesulfonamide: Contains a methane backbone and is used in different chemical contexts.
Uniqueness
N,N-Dimethylethenesulfonamide is unique due to its ethene backbone, which imparts different reactivity and stability compared to its ethane and methane counterparts. This structural difference can influence its chemical behavior and suitability for specific applications, such as its use in lithium-oxygen batteries where high chemical stability is crucial .
属性
IUPAC Name |
N,N-dimethylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRJFSXEOEOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597618 | |
| Record name | N,N-Dimethylethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7700-07-4 | |
| Record name | N,N-Dimethylethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylethene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the polymerization of N,N-dimethylethenesulfonamide differ from ethenesulfonamide, and what is the proposed reason for this difference?
A1: this compound polymerizes at a significantly slower rate compared to ethenesulfonamide when subjected to γ-irradiation. [] This difference is attributed to the presence of the N-methyl groups in this compound. The researchers suggest that N-methyl structures increase irradiation instability, similar to the observed trend in amides and N-methylamides in carbon tetrachloride. [] This instability likely interferes with the polymerization process, leading to a reduced rate.
Q2: What is the preferred method for synthesizing this compound, and what is the isomeric composition of the resulting product?
A2: A simple and efficient method for synthesizing this compound involves the dehydration of N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system. [] This protocol allows for a one-pot synthesis, bypassing the isolation of intermediate mesyl derivatives. Interestingly, the synthesized this compound exists as a mixture of E- and Z-isomers in an 88:12 ratio, as determined by 1H NMR spectroscopy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
